2-[5-(5-BROMOPYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-[5-(5-BROMOPYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a bromopyridine moiety, a triazole ring, and a furan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-BROMOPYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Bromopyridine Moiety: The bromopyridine component can be synthesized through bromination of pyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Triazole Ring Formation: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate nitriles or acetylenes.
Coupling with Furan Group: The final step involves coupling the bromopyridine-triazole intermediate with a furan derivative using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-BROMOPYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can modify the furan ring to produce furanones or tetrahydrofuran derivatives.
Scientific Research Applications
2-[5-(5-BROMOPYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.
Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its unique structural features.
Material Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(5-BROMOPYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding or π-π interactions. The furan group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar in structure but lacks the triazole and furan groups.
2-Acetamido-5-amino-3-bromopyridine: Contains an amino group instead of the triazole ring.
5-Bromopyridin-3-yl sulfurofluoridate: Features a sulfurofluoridate group instead of the triazole and furan groups.
Uniqueness
2-[5-(5-BROMOPYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of bromopyridine, triazole, and furan moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c15-10-4-9(6-16-7-10)14-18-12(19-20-14)5-13(21)17-8-11-2-1-3-22-11/h1-4,6-7H,5,8H2,(H,17,21)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFTZTZYMIMKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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